molecular formula C13H15N3 B180588 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine CAS No. 165894-09-7

7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine

Cat. No.: B180588
CAS No.: 165894-09-7
M. Wt: 213.28 g/mol
InChI Key: LPAGGGGZFFUSJX-UHFFFAOYSA-N
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Description

“7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine” is a chemical compound with the molecular formula C13H15N3 . It is a derivative of the tetrahydroimidazo[1,5-a]pyrazine family .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group attached to the 7-position of the tetrahydroimidazo[1,5-a]pyrazine ring system .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Process : 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine was synthesized with an overall yield of 53%, using a series of reactions including reductive amination, chlorization, and cyclization. Optimum reaction conditions were determined by examining the effects of solvent and base on the cyclization reaction (Teng Da-wei, 2012).

Chemical Reactions and Derivatives

  • Formation of Novel Derivatives : Heterocyclic amidines were used to synthesize novel azolo[1,5-a]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, showcasing the versatility of the compound in forming diverse chemical structures (T. M. A. Elmaati, 2002).

  • Antibacterial Activities : Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, related to the compound , were synthesized and evaluated for their antibacterial activities against Gram-positive and Gram-negative bacteria (Ishak Bildirici et al., 2007).

Pharmaceutical and Medicinal Applications

  • Anti-Diabetic Studies : Pyrazoline and benzimidazole derivatives, related to this compound, have been studied for their potential applications in the medicinal field, particularly for their anti-diabetic properties (Farhat Ibraheem et al., 2020).

  • Apoptosis-Promoting Effect : Novel pyrazole derivatives containing benzo[d]thiazole, which share a similar structure to this compound, were synthesized and evaluated for their cytotoxicity and apoptotic activity, showing potential as anticancer compounds (Dachuan Liu et al., 2019).

Molecular Docking and Synthetic Strategies

  • Molecular Docking Studies : Benzimidazole-ornamented pyrazoles, structurally related to the compound , were synthesized and subjected to molecular docking studies, highlighting their potential in drug design and biological activity research (Ramar Sivaramakarthikeyan et al., 2020).

  • Efficient Synthesis Methods : A one-pot, multi-component synthesis method for imines of 3-amino-2-arylimidazo[1,2-a]pyrazines, closely related to this compound, was developed, showcasing advances in synthesis techniques (M. Adib et al., 2008).

Properties

IUPAC Name

7-benzyl-6,8-dihydro-5H-imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12(5-3-1)9-15-6-7-16-11-14-8-13(16)10-15/h1-5,8,11H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAGGGGZFFUSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624907
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165894-09-7
Record name 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What were the key findings of the research on 7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine?

A1: The research successfully demonstrated a synthetic route for this compound. The synthesis involved a three-step process starting with 4-imidazole carboxyaldehyde and 2-benzyl aminoethanol. The researchers achieved an overall yield of 53% []. They also investigated the impact of different solvents and bases on the cyclization step, identifying the optimal conditions for this reaction [].

Q2: Could you elaborate on the impact of solvents and bases on the cyclization reaction during the synthesis?

A2: While the abstract doesn't provide specifics about which solvents and bases were tested or which proved optimal, it highlights the importance of these factors in the cyclization step. Solvent choice can influence reaction rates and product selectivity. Similarly, the type and strength of the base used can significantly impact the outcome of a cyclization reaction. Further details on the specific effects observed would be found within the full text of the research article [].

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